Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-3-phenyl-
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Overview
Description
N-ETHYL-3-PHENYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE is a nitrogen-containing heterocyclic compound. This compound features an imidazo[1,2-a]pyrazine core, which is known for its diverse biological activities. The presence of both imidazole and pyrazine rings in its structure makes it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ETHYL-3-PHENYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE typically involves the cyclization of appropriate precursors. One common method includes the reaction of N-alkylpyrroles with hydrazine hydrate, leading to intramolecular heterocyclization . Another approach involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic compound synthesis, such as high-yield reactions and scalable processes, are likely applied. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of production.
Chemical Reactions Analysis
Types of Reactions
N-ETHYL-3-PHENYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-3-phenylimidazo[1,2-a]pyrazin-8-one, while reduction may yield N-ethyl-3-phenylimidazo[1,2-a]pyrazin-8-amine derivatives with reduced functional groups.
Scientific Research Applications
N-ETHYL-3-PHENYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-ETHYL-3-PHENYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and proteins. The compound can inhibit enzyme activity, block receptor sites, or disrupt protein-protein interactions, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine
- 3-methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine
- N-(2-chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine
Uniqueness
N-ETHYL-3-PHENYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE is unique due to its specific substitution pattern and the presence of both ethyl and phenyl groups
Properties
CAS No. |
787590-63-0 |
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Molecular Formula |
C14H14N4 |
Molecular Weight |
238.29 g/mol |
IUPAC Name |
N-ethyl-3-phenylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C14H14N4/c1-2-15-13-14-17-10-12(18(14)9-8-16-13)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,15,16) |
InChI Key |
FNTKHDDIXXUHIT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC=CN2C1=NC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
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